molecular formula C7H14O4 B8640848 Methyl 3-methoxy-2-(methoxymethyl)propanoate CAS No. 89795-16-4

Methyl 3-methoxy-2-(methoxymethyl)propanoate

Cat. No. B8640848
CAS RN: 89795-16-4
M. Wt: 162.18 g/mol
InChI Key: BDEBNNDWGDNTMP-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(methoxymethyl)propanoate is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89795-16-4

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

methyl 3-methoxy-2-(methoxymethyl)propanoate

InChI

InChI=1S/C7H14O4/c1-9-4-6(5-10-2)7(8)11-3/h6H,4-5H2,1-3H3

InChI Key

BDEBNNDWGDNTMP-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide (1.21 g) was added to a solution of methyl 2-(bromomethyl)acrylate (1.0 ml) in methanol (10 ml), and the mixture was heated under reflux for 26 hours. After cooling, the reaction mixture was diluted with diethyl ether, and precipitate was collected by filtration and the filtrate was concentrated under reduced pressure. The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4) to obtain the title compound (726 mg).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium methoxide (1.21 g) was added to a solution of 2-(bromomethyl)acrylic acid methyl ester (1.0 mL) in methanol (10 mL), and the mixture was heated under reflux for 26 hours. The reaction mixture was cooled, and was diluted with diethyl ether. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate hexane=1:4), to thereby give the title compound (726 mg).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 28% sodium methoxide/methanol solution (4.24 g) in methanol (35 mL) was added methyl 2-(bromomethyl)acrylate (1.79 g) in methanol (10 mL). The mixture was stirred at room temperature for 2 hours and was heated to reflux for 3 hours. The reaction mixture was poured into 2N hydrochloric acid-ice, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (1.33 g) having the following physical data.
Name
sodium methoxide methanol
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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